molecular formula C30H31N3O4 B2725811 N-(2-ethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide CAS No. 932359-34-7

N-(2-ethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide

Cat. No.: B2725811
CAS No.: 932359-34-7
M. Wt: 497.595
InChI Key: LZJGQAFAOZQQNI-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C30H31N3O4 and its molecular weight is 497.595. The purity is usually 95%.
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Biological Activity

N-(2-ethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide is a complex organic compound with potential therapeutic applications. Its intricate structure suggests a variety of biological activities that make it a candidate for further pharmacological exploration.

  • Molecular Formula : C30H31N3O4
  • Molecular Weight : 497.6 g/mol
  • CAS Number : 932359-34-7

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Enzyme Inhibition

Research indicates that compounds similar to this compound may exhibit inhibitory effects on monoamine oxidase (MAO) enzymes. These enzymes are crucial in the metabolism of neurotransmitters and are implicated in various neurodegenerative diseases.

Case Study: MAO-B Inhibition

A study highlighted that certain derivatives of quinoline structures showed potent MAO-B inhibition with IC50 values ranging from 0.0051 μM to 50 μM. The structure–activity relationship (SAR) indicated that modifications in the phenyl rings significantly influenced inhibitory potency .

2. Antimicrobial Activity

Compounds with similar structural features have demonstrated antimicrobial properties. The presence of the quinoline core is often associated with enhanced activity against various bacterial strains.

Comparative Analysis Table: Antimicrobial Activity

Compound NameStructural FeaturesBiological Activity
7-Oxo-2,3-dihydroquinolineQuinoline coreAntimicrobial activity
N-(4-Methoxyphenyl)acetamideMethoxy groupAnti-inflammatory effects

3. Neuroprotective Effects

Given the potential MAO-B inhibitory activity, there is an implication for neuroprotective effects, particularly in conditions like Parkinson's disease. Compounds that inhibit MAO-B are often explored for their ability to reduce oxidative stress and improve neuronal survival.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may:

  • Bind to active sites of enzymes like MAO-B.
  • Interfere with neurotransmitter metabolism.
  • Exhibit antioxidant properties through its structural components.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of similar compounds. For example:

  • A study synthesized a series of dioxin derivatives and assessed their MAO inhibitory activities, revealing a correlation between structural modifications and biological efficacy.

Properties

IUPAC Name

2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O4/c1-3-20-9-11-24(12-10-20)31-18-23-15-22-16-27-28(37-14-13-36-27)17-26(22)33(30(23)35)19-29(34)32-25-8-6-5-7-21(25)4-2/h5-12,15-17,31H,3-4,13-14,18-19H2,1-2H3,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJGQAFAOZQQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=CC=C5CC)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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